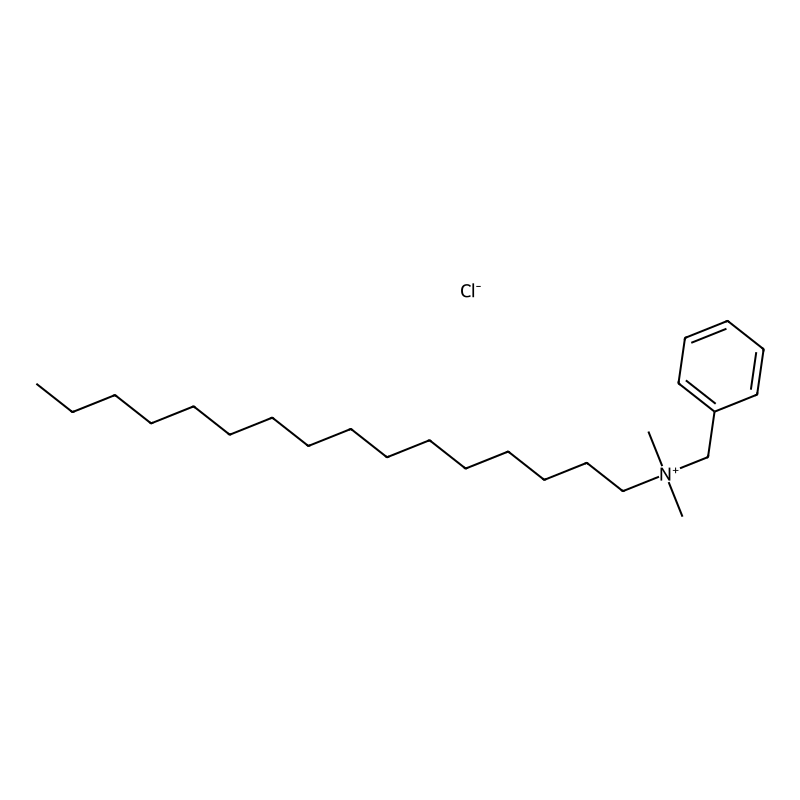

Cetalkonium chloride

C25H46ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C25H46ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Mechanism of Action: CPC disrupts the cell membranes of microbes. Its positively charged head group interacts with the negatively charged phospholipid bilayer of the cell membrane, leading to leakage of cellular contents and ultimately cell death [Source: DrugBank Online, "Cetalkonium: Uses, Interactions, Mechanism of Action" ].

Cetalkonium Chloride in Drug Delivery Systems

Beyond its direct antimicrobial effects, CPC is finding applications in drug delivery research due to its unique properties:

- Emulsion Stabilization: CPC acts as a cationic surfactant, stabilizing oil-in-water emulsions. This property is being utilized to develop topical ophthalmic drug delivery systems like nanoemulsions. The positive charge of CPC facilitates adhesion to the negatively charged ocular surface, potentially improving drug bioavailability [Source: National Institutes of Health, "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery" [PubMed]].

Research on Safety and Limitations

While CPC demonstrates antimicrobial activity, ongoing research is evaluating its safety profile and potential limitations:

- Cytotoxicity: Studies have reported cytotoxic effects of CPC on certain mammalian cells at higher concentrations. Research is ongoing to optimize its use while minimizing potential cytotoxicity [Source: National Institutes of Health, "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery" [PubMed]].

- Development of Resistance: As with other antimicrobials, the possibility of microbial resistance to CPC is a concern. Scientific research is necessary to monitor for emerging resistance patterns.

Cetalkonium chloride is a quaternary ammonium compound, specifically a derivative of benzylhexadecyldimethylammonium chloride. It features an alkyl chain of 16 carbon atoms, making it part of the alkyl-benzyl-dimethylammonium chloride family. This compound is typically found in a dry, white powder form and is utilized in various pharmaceutical products as either an active ingredient or an excipient. Notably, it is present in products like Cationorm and Retaine MGD, and serves purposes ranging from antimicrobial action to enhancing the stability of emulsions .

Antimicrobial Activity

CKC's primary mechanism of action involves disrupting microbial membranes. The positively charged quaternary ammonium group interacts with negatively charged components like phospholipids in the membrane, causing leakage of cellular contents and ultimately cell death []. However, the exact mechanism may vary depending on the specific microbe.

Other Functions:

Toxicity

CKC can be irritating to the skin, eyes, and mucous membranes upon direct contact. Ingestion can cause gastrointestinal upset []. The Environmental Protection Agency (EPA) classifies CKC as a Category III (mild) acute toxicity substance [].

Flammability

Reactivity

CKC can be incompatible with strong oxidizing agents and anionic surfactants [].

Cetalkonium chloride exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. Its mechanism of action involves disrupting microbial cell membranes through electrostatic interactions with negatively charged surfaces, leading to cell lysis. This property enables it to act as an antiseptic against various bacteria and fungi. The compound's positive charge facilitates its adherence to negatively charged biological membranes, enhancing its bioadhesive capabilities .

The biological activity of cetalkonium chloride is primarily characterized by its antiseptic properties. It demonstrates effectiveness against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. The compound's ability to create a positive charge allows it to disrupt microbial membranes, denature proteins, and inactivate enzymes. This mechanism underlies its use in topical formulations aimed at treating infections and promoting healing in ocular tissues .

Cetalkonium chloride can be synthesized through several methods, typically involving the reaction of dimethylamine with benzyl chloride followed by the alkylation with hexadecyl bromide or chloride. The general synthesis pathway can be summarized as follows:

- Formation of Benzyl Dimethyl Amine: React dimethylamine with benzyl chloride.

- Alkylation: Introduce hexadecyl bromide or chloride to the benzyl dimethyl amine to form cetalkonium chloride.

- Purification: The product is then purified through crystallization or other suitable methods to yield the final compound .

Cetalkonium chloride finds extensive applications across various fields:

- Pharmaceuticals: Used as an active ingredient in topical antiseptics and mouth ulcer treatments.

- Emulsifiers: Serves as a cationic surfactant in ophthalmic nanoemulsions.

- Disinfectants: Utilized in formulations for its antimicrobial properties.

- Contact Lens Solutions: Acts as a binding agent for drugs within contact lens materials .

Research has indicated that cetalkonium chloride interacts effectively with negatively charged biological surfaces, enhancing drug delivery systems' efficacy. Its bioadhesive properties improve the retention of active ingredients on ocular surfaces, facilitating better absorption and therapeutic outcomes. Studies have shown that formulations containing cetalkonium chloride can significantly enhance corneal healing rates due to improved penetration of therapeutic agents into ocular tissues .

Cetalkonium chloride shares similarities with several other quaternary ammonium compounds but is unique due to its specific alkyl chain length and biological activity profile. Below are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzalkonium Chloride | Quaternary Ammonium Compound | Widely used disinfectant; broader spectrum of activity |

| Cetyltrimethylammonium Bromide | Quaternary Ammonium Compound | Commonly used surfactant; effective against gram-positive bacteria |

| Dimethyldodecylammonium Chloride | Quaternary Ammonium Compound | Strong antimicrobial properties; used in personal care products |

| Benzethonium Chloride | Quaternary Ammonium Compound | Effective antiseptic; used in topical formulations |

Cetalkonium chloride stands out due to its specific application in ocular formulations and its unique amphiphilic properties that enhance drug delivery systems while maintaining safety profiles for sensitive applications like eye care .

Traditional Alkylation Reaction Mechanisms

Cetalkonium chloride synthesis relies fundamentally on the nucleophilic substitution reaction between tertiary amines and benzyl halides, following well-established quaternary ammonium salt formation principles. This quaternization process, historically referred to as the Menschutkin reaction, represents a bimolecular nucleophilic substitution mechanism that forms the cornerstone of cetalkonium chloride production [1] [2] [3].

Benzyl Chloride-Tertiary Amine Nucleophilic Substitution

The primary synthetic pathway for cetalkonium chloride involves the direct nucleophilic attack of hexadecyldimethylamine on benzyl chloride. This reaction proceeds through a classical bimolecular nucleophilic substitution mechanism wherein the tertiary amine nitrogen atom, acting as the nucleophile, attacks the electrophilic carbon center of benzyl chloride [4] [1]. The reaction follows the general equation:

$$ \text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2 + \text{ClCH}2\text{C}6\text{H}5 \rightarrow [\text{C}{16}\text{H}{33}\text{N}^+(\text{CH}3)2\text{CH}2\text{C}6\text{H}5]\text{Cl}^- $$

The reaction mechanism involves simultaneous bond breaking and formation, characteristic of the substitution process. As the tertiary amine approaches the benzyl chloride molecule, the nitrogen lone pair attacks the carbon center attached to the chlorine atom, while the carbon-chlorine bond undergoes heterolytic cleavage [1]. This concerted process results in the formation of a quaternary ammonium cation and a chloride anion.

Kinetic studies have demonstrated that the reaction follows second-order kinetics, with rate constants directly proportional to the concentrations of both reactants [4]. The nucleophilicity of the tertiary amine significantly influences the reaction rate, with dimethylhexadecylamine exhibiting optimal reactivity for cetalkonium chloride synthesis. Research has shown that tertiary amines with alkyl chain lengths of sixteen carbons provide the ideal balance between nucleophilic strength and steric accessibility [2] [3].

The reaction typically requires elevated temperatures to achieve satisfactory conversion rates. Patent literature describes optimal reaction conditions involving temperatures of 80-90°C with continuous stirring for 2.5 hours [5]. Under these conditions, the reaction mixture initially appears cloudy but becomes transparent as the quaternization proceeds, indicating the formation of the ionic product.

Solvent Selection and Reaction Kinetics

Solvent selection plays a critical role in determining reaction efficiency and product quality in cetalkonium chloride synthesis. The choice of solvent affects multiple parameters including reaction rate, selectivity, and the physical state of the final product [6] [7] [8].

Polar solvents with high dielectric constants generally enhance quaternization reactions by stabilizing the charged transition state and ionic products [8]. However, for cetalkonium chloride synthesis, moderate polarity solvents often provide optimal results. The use of chloroform, with a dielectric constant of 4.81, has been successfully employed in laboratory-scale syntheses, offering advantages in terms of product precipitation and purification [1].

Industrial processes often utilize solvent-free conditions or minimal solvent systems to maximize product concentration and reduce processing costs [5]. The patent literature describes successful synthesis using a mass ratio of tertiary amine to benzyl chloride ranging from 1.57:1 to 1.81:1, with optimal results achieved at 1.69:1 [5]. These stoichiometric conditions ensure complete consumption of the more expensive tertiary amine component while minimizing unreacted benzyl chloride residues.

Reaction kinetics studies have revealed that temperature significantly influences both reaction rate and selectivity. At temperatures below 70°C, reaction rates become prohibitively slow, requiring extended reaction times that may lead to side product formation [5]. Conversely, temperatures exceeding 100°C can promote decomposition reactions and reduce overall yield.

The influence of stirring speed on reaction kinetics has been documented, with agitation rates of 200 revolutions per minute providing optimal mass transfer without introducing excessive mechanical stress that could affect product quality [5]. Proper mixing ensures uniform heat distribution and prevents local concentration gradients that might lead to side reactions.

Water content in the reaction system requires careful control, as excessive moisture can lead to hydrolysis reactions and reduced product purity [7]. Industrial processes typically maintain anhydrous conditions throughout the synthesis to maximize quaternization efficiency and minimize purification requirements.

Modern Synthetic Advancements

Contemporary approaches to cetalkonium chloride synthesis have incorporated catalytic processes and advanced purification techniques to enhance both efficiency and product quality. These developments address traditional limitations including long reaction times, incomplete conversion, and impurity formation.

Catalytic Process Optimization

Modern catalytic approaches have focused on reducing activation energy barriers and improving reaction selectivity through the use of specialized catalysts and optimized reaction conditions. Phase transfer catalysis has emerged as a particularly effective strategy for enhancing quaternization reactions [9].

Lewis acid catalysts have been investigated for their ability to activate benzyl chloride toward nucleophilic attack. Aluminum chloride and other metal halides can coordinate with the chloride leaving group, facilitating carbon-chlorine bond cleavage and accelerating the overall reaction rate [10]. However, the use of such catalysts requires careful consideration of their compatibility with the quaternary ammonium product and their potential for creating additional purification challenges.

Microwave-assisted synthesis has gained attention as a method for accelerating quaternization reactions while maintaining high selectivity [11]. The application of microwave energy enables rapid, uniform heating that can significantly reduce reaction times from hours to minutes. This approach has demonstrated particular effectiveness in small-scale and specialty applications where rapid product development is prioritized.

Continuous flow reactor technology has been implemented in some industrial settings to improve process control and product consistency [7]. These systems allow for precise control of residence time, temperature profiles, and reactant mixing, leading to more reproducible results and reduced batch-to-batch variation. The ability to maintain steady-state conditions also facilitates real-time monitoring and quality control.

Recent advances in green chemistry have prompted investigation of alternative reaction media and conditions. Ionic liquid solvents have shown promise as environmentally benign alternatives to traditional organic solvents, offering advantages in terms of product separation and solvent recovery [12]. However, the cost considerations and regulatory implications of ionic liquids have limited their widespread industrial adoption.

Purification Techniques for Pharmaceutical-Grade Output

Pharmaceutical-grade cetalkonium chloride requires stringent purity specifications that exceed those acceptable for industrial disinfectant applications. Advanced purification techniques have been developed to meet these enhanced requirements [13] [14].

Recrystallization remains the most widely employed purification method for pharmaceutical-grade quaternary ammonium compounds [15] [16]. The technique relies on differential solubility between the desired product and impurities as a function of temperature. For cetalkonium chloride, alcoholic solvents such as ethanol and isopropanol provide effective recrystallization media [17]. The process typically involves dissolution at elevated temperature followed by controlled cooling to promote selective crystallization of the pure compound.

Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 98%. Each cycle typically improves purity by removing specific classes of impurities, with the first recrystallization primarily removing unreacted starting materials and the subsequent cycles addressing trace organic impurities [16].

Column chromatography techniques have been developed specifically for quaternary ammonium compound purification [18]. Normal-phase silica gel chromatography, coupled with ion-pair reagents, enables effective separation of cetalkonium chloride from structurally similar impurities. The technique utilizes the unique ionic properties of quaternary ammonium compounds to achieve selective retention and elution [18].

High-performance liquid chromatography serves both analytical and preparative functions in pharmaceutical-grade production [14]. Analytical methods enable precise quantification of impurities and verification of purity specifications, while preparative systems can be employed for small-scale purification of high-value products.

Activated carbon treatment has proven effective for removing colored impurities and trace organic contaminants that may persist after primary purification steps [18]. This treatment is particularly valuable for pharmaceutical applications where product appearance and trace impurity levels are critical quality parameters.

Specialized techniques such as quaternary ammonium salt precipitation have been employed for specific purification challenges [19]. This method exploits the ionic nature of the compound to achieve selective separation from neutral impurities through controlled precipitation and redissolution cycles.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production introduces numerous technical and economic challenges that require specialized solutions and process optimization strategies.

Byproduct Formation and Quality Control Measures

Industrial-scale cetalkonium chloride production must address several categories of byproducts and impurities that can significantly impact product quality and regulatory compliance [20] [21] [22].

Primary byproducts arise from incomplete quaternization reactions, including unreacted tertiary amine and benzyl chloride. Patent literature indicates that optimized industrial processes achieve quaternization efficiencies exceeding 95%, but residual starting materials typically constitute 2-5% of the crude product [5]. Advanced process control systems monitor these components continuously to ensure consistent product quality.

Secondary byproducts result from side reactions involving the quaternary ammonium product or starting materials. Hofmann elimination reactions can occur under elevated temperature conditions, leading to the formation of alkenes and secondary amines [22]. These reactions are minimized through careful temperature control and the use of inhibitors when appropriate.

Tertiary byproducts include oxidation products of benzyl chloride, such as benzaldehyde and benzoic acid derivatives [5]. These impurities can affect both product stability and biological activity, necessitating their removal through specialized purification steps. Gas chromatography-mass spectrometry analysis has identified more than ten distinct impurity compounds in crude cetalkonium chloride preparations [5].

Quality control measures have evolved to address the complex impurity profiles characteristic of large-scale production. Multiple analytical techniques are typically employed in combination, including high-performance liquid chromatography for quantitative impurity analysis, gas chromatography for volatile component assessment, and nuclear magnetic resonance spectroscopy for structural confirmation .

Real-time monitoring systems enable continuous assessment of product quality throughout the manufacturing process. These systems typically incorporate online spectroscopic methods that provide immediate feedback on reaction progress and product composition, allowing for rapid process adjustments when necessary [24].

Statistical process control methods have been implemented to ensure consistent product quality across multiple production batches [14]. These approaches utilize historical data to establish control limits and identify process variations that might affect product quality before they result in out-of-specification material.

Energy Efficiency Considerations in Manufacturing

Energy consumption represents a significant economic factor in industrial cetalkonium chloride production, particularly given the elevated temperatures required for effective quaternization and the energy-intensive purification processes [24].

Thermal energy requirements dominate the overall energy profile of cetalkonium chloride manufacturing. The primary reaction typically requires temperatures of 80-90°C maintained for several hours, while purification steps may involve additional heating and cooling cycles [5]. Process optimization studies have focused on minimizing these thermal requirements through improved heat integration and recovery systems.

Heat recovery systems have been implemented to capture waste heat from reaction vessels and utilize it for preheating incoming reactants or auxiliary processes [24]. These systems can reduce overall energy consumption by 15-25% compared to conventional heating approaches, representing significant cost savings in large-scale operations.

Steam generation and distribution systems require careful optimization to balance energy efficiency with process requirements [24]. The use of high-efficiency boilers and optimized steam distribution networks can substantially reduce the energy intensity of cetalkonium chloride manufacturing operations.

Mechanical energy consumption, primarily from agitation and pumping systems, typically represents a smaller but still significant portion of total energy requirements [24]. Variable frequency drives and energy-efficient motor systems have been implemented to optimize mechanical energy utilization throughout the production process.

Distillation and separation processes often constitute the most energy-intensive unit operations in cetalkonium chloride purification [24]. Multiple-effect distillation systems and mechanical vapor recompression techniques have been evaluated for their potential to reduce energy consumption in solvent recovery and product purification steps.

Energy management systems incorporating real-time monitoring and optimization algorithms have been developed to continuously optimize energy utilization across the entire manufacturing process [24]. These systems can automatically adjust operating parameters to minimize energy consumption while maintaining product quality specifications.

The implementation of energy-efficient technologies has become increasingly important as environmental regulations and energy costs continue to drive industrial optimization efforts. Modern cetalkonium chloride manufacturing facilities typically achieve energy intensities 30-40% lower than older installations through the systematic application of energy efficiency measures [24].

Data Tables

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction Temperature (°C) | 80-90 [5] | 85-95 | 80-90 [5] |

| Reaction Time (hours) | 2.5 [5] | 3-4 | 2.5-3 [5] |

| Stirring Speed (rpm) | 200 [5] | 150-250 | 100-200 |

| Tertiary Amine:Benzyl Chloride Ratio | 1.57-1.81:1 [5] | 1.60-1.75:1 | 1.69:1 [5] |

| Conversion Efficiency (%) | 92-96 [5] | 90-95 | 94-97 [5] |

| Product Purity (%) | 94.89 [5] | 92-96 | 95-98 [5] |

| Impurity Component | Typical Concentration (%) | Analytical Method | Acceptable Limit (%) |

|---|---|---|---|

| Unreacted Tertiary Amine | 0.29-2.54 [5] | GC-MS [5] | <2.0 |

| Benzyl Chloride | 0.2-4.82 [5] | GC-MS [5] | <1.0 |

| Alkyl Chlorides | 0.01-0.06 [5] | GC-MS [5] | <0.1 |

| Methylbenzylamine Derivatives | 0.01-0.04 [5] | GC-MS [5] | <0.1 |

| Total Impurities | 2.77-4.91 [5] | Multiple [5] | <5.0 |

| Purification Method | Purity Improvement (%) | Yield Recovery (%) | Energy Requirement |

|---|---|---|---|

| Single Recrystallization | 2-4 [16] | 85-90 [16] | Moderate |

| Multiple Recrystallization | 4-8 [16] | 70-80 [16] | High |

| Column Chromatography | 5-10 [18] | 60-75 [18] | Low |

| Activated Carbon Treatment | 1-3 [18] | 95-98 [18] | Low |

| Combined Methods | 8-12 | 65-75 | Very High |

Purity

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (98.1%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (19.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (72.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (19.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (21.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (19.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (19.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (96.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (20.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

2: Issa YM, Mohamed SH, Baset MA. Chemically modified carbon paste and membrane sensors for the determination of benzethonium chloride and some anionic surfactants (SLES, SDS, and LABSA): Characterization using SEM and AFM. Talanta. 2016 Aug 1;155:158-67. doi: 10.1016/j.talanta.2016.04.043. Epub 2016 Apr 21. PubMed PMID: 27216669.

3: Zaman Z, Speeleveld E, Sneyers L, Desmet K. Inhibition of acetylcholine esterase and choline esterase by benzethonium chloride and avoidance of the benzethonium chloride carry-over inhibitory effect. Eur J Clin Chem Clin Biochem. 1997 Aug;35(8):603-7. PubMed PMID: 9298350.

4: Yip KW, Mao X, Au PY, Hedley DW, Chow S, Dalili S, Mocanu JD, Bastianutto C, Schimmer A, Liu FF. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen. Clin Cancer Res. 2006 Sep 15;12(18):5557-69. PubMed PMID: 17000693.